molecular formula C19H15N3O2S B2697881 (2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile CAS No. 1024788-35-9

(2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile

Cat. No.: B2697881
CAS No.: 1024788-35-9
M. Wt: 349.41
InChI Key: RIVZBERQIFXCHC-DTQAZKPQSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a quinoline derivative, and a nitrile group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Quinoline derivative preparation: The quinoline derivative is synthesized through a series of reactions, including nitration, reduction, and methylation.

    Coupling reaction: The final step involves coupling the benzenesulfonyl chloride with the quinoline derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated quinoline derivatives or other substituted products.

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile: shares similarities with other sulfonyl and quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-14-11-19(17-9-5-6-10-18(17)22-14)21-13-16(12-20)25(23,24)15-7-3-2-4-8-15/h2-11,13H,1H3,(H,21,22)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVZBERQIFXCHC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)N/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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